molecular formula C11H15F3N4O4 B2709191 N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid CAS No. 1803567-05-6

N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid

Cat. No.: B2709191
CAS No.: 1803567-05-6
M. Wt: 324.26
InChI Key: URWVMXQFDYQADU-UHFFFAOYSA-N
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Description

N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid is a chemical compound with the molecular formula C11H15F3N4O4 This compound is known for its unique structure, which includes a pyrrolidine ring substituted with an oxadiazole moiety and an acetamide group, along with trifluoroacetic acid as a counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with appropriate reagents to form the oxadiazole ring.

    Pyrrolidine ring synthesis: The pyrrolidine ring can be synthesized through a cyclization reaction involving suitable precursors.

    Coupling reaction: The oxadiazole and pyrrolidine intermediates are then coupled under specific conditions to form the desired compound.

    Acetylation: The resulting compound is acetylated to introduce the acetamide group.

    Trifluoroacetic acid addition: Finally, trifluoroacetic acid is added to form the trifluoroacetate salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole and pyrrolidine rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid involves its interaction with specific molecular targets. The oxadiazole moiety may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide
  • N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]propionamide
  • N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]butyramide

Uniqueness

N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid is unique due to the presence of trifluoroacetic acid, which can enhance its solubility and stability. Additionally, the specific arrangement of functional groups within the compound provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2.C2HF3O2/c1-6(14)12-9(3-4-10-5-9)8-11-7(2)15-13-8;3-2(4,5)1(6)7/h10H,3-5H2,1-2H3,(H,12,14);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWVMXQFDYQADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2(CCNC2)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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